molecular formula C17H13N3O5 B13741469 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3'-nitroacetophenone CAS No. 26866-70-6

2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3'-nitroacetophenone

Cat. No.: B13741469
CAS No.: 26866-70-6
M. Wt: 339.30 g/mol
InChI Key: GJOHBVXGLOXPBC-UHFFFAOYSA-N
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Description

This compound features a nitroacetophenone core substituted with a hydroxy group at the 2-position and a complex 8-hydroxy-7-quinolylamino group. The 3'-nitro group and the quinolyl moiety distinguish it from simpler hydroxy-nitroacetophenones. Its synthesis likely involves multi-step reactions, including alkylation or condensation, as seen in related quinolone derivatives .

Properties

CAS No.

26866-70-6

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C17H13N3O5/c21-15(11-3-1-5-12(9-11)20(24)25)17(23)19-13-7-6-10-4-2-8-18-14(10)16(13)22/h1-9,17,19,22-23H

InChI Key

GJOHBVXGLOXPBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(NC2=C(C3=C(C=CC=N3)C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Common methods include:

Chemical Reactions Analysis

Types of Reactions

ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Including hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound C₁₆H₁₂N₃O₅ 3'-NO₂, 2-OH, 8-hydroxy-7-quinolylamino ~326.29 Complex heterocyclic substituent; potential for enhanced bioactivity
5'-Chloro-2'-hydroxy-3'-nitroacetophenone C₈H₆ClNO₄ 3'-NO₂, 2'-OH, 5'-Cl 215.59 Simpler structure; chloro substituent may influence solubility
1-(2-Hydroxy-3-nitrophenyl)ethanone C₈H₇NO₄ 3-NO₂, 2-OH 181.15 Positional isomer of nitro group; lower molecular weight
1-(2-Amino-3-hydroxyphenyl)ethanone C₈H₉NO₂ 2-NH₂, 3-OH 151.17 Nitro reduced to amino; higher polarity

Physicochemical Properties

  • Solubility: The quinolyl group in the target compound likely reduces aqueous solubility compared to smaller analogs like 1-(2-Hydroxy-3-nitrophenyl)ethanone . Chloro-substituted derivatives (e.g., 5'-Cl analog) may exhibit even lower solubility due to hydrophobic effects .
  • Stability: Nitro groups generally confer oxidative stability, but the amino derivatives (e.g., 1-(2-Amino-3-hydroxyphenyl)ethanone) are prone to oxidation, requiring careful storage .

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